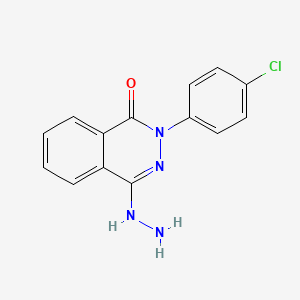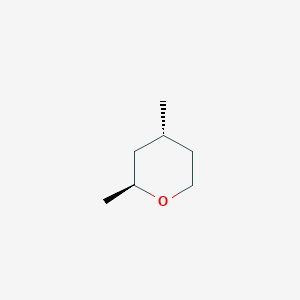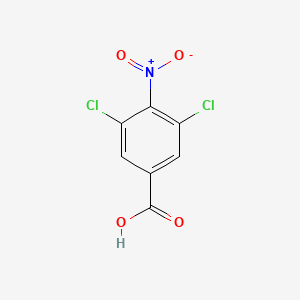
lithium;1,4-dimethylbenzene-6-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;1,4-dimethylbenzene-6-ide is an organometallic compound that combines lithium with a benzene ring substituted with two methyl groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The preparation of lithium;1,4-dimethylbenzene-6-ide typically involves the reaction of 1,4-dimethylbenzene (also known as p-xylene) with a lithium reagent. One common method is the deprotonation of 1,4-dimethylbenzene using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
C6H4(CH3)2+n-BuLi→C6H4(CH3)2Li+n-BuH
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Lithium;1,4-dimethylbenzene-6-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoquinones.
Reduction: It can be reduced to form cyclohexadiene derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium in liquid ammonia (Birch reduction) is often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Benzoquinones
Reduction: 1,4-cyclohexadiene
Substitution: Various substituted benzene derivatives
科学的研究の応用
Lithium;1,4-dimethylbenzene-6-ide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of lithium;1,4-dimethylbenzene-6-ide involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The lithium atom enhances the nucleophilicity of the benzene ring, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
- Lithium;1,3-dimethylbenzene-6-ide
- Lithium;1,2-dimethylbenzene-6-ide
- Lithium;1,4-diethylbenzene-6-ide
Uniqueness
Lithium;1,4-dimethylbenzene-6-ide is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the methyl groups affects the electronic distribution in the benzene ring, making it distinct from other similar compounds.
特性
CAS番号 |
64472-36-2 |
|---|---|
分子式 |
C8H9Li |
分子量 |
112.1 g/mol |
IUPAC名 |
lithium;1,4-dimethylbenzene-6-ide |
InChI |
InChI=1S/C8H9.Li/c1-7-3-5-8(2)6-4-7;/h3-5H,1-2H3;/q-1;+1 |
InChIキー |
CYYLTJRXIHZVEQ-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC1=C[C-]=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine](/img/structure/B14480531.png)
![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)

![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)


![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)


![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)

